

# Spectroscopic data interpretation for 2-Iodo-5-nitroaniline (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Iodo-5-nitroaniline

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An In-Depth Technical Guide to the Spectroscopic Interpretation of **2-Iodo-5-nitroaniline**

## Introduction

**2-Iodo-5-nitroaniline**, with the molecular formula  $C_6H_5IN_2O_2$ , is an aromatic compound of significant interest in synthetic organic chemistry.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals due to its unique substitution pattern, which includes an electron-donating amino group ( $-NH_2$ ), and two electron-withdrawing groups: a nitro ( $-NO_2$ ) and an iodo ( $-I$ ) group.[1] This combination of functional groups creates a distinct electronic environment that is reflected in its spectroscopic data.

This guide provides a comprehensive interpretation of the nuclear magnetic resonance ( $^1H$  and  $^{13}C$  NMR), infrared (IR), and mass spectrometry (MS) data for **2-Iodo-5-nitroaniline**. The analysis is grounded in fundamental principles and supported by experimental data, offering field-proven insights for researchers, scientists, and professionals in drug development. The accurate characterization of such intermediates is a critical step in ensuring the structural fidelity and purity of final products.[1]

## Molecular Structure and Spectroscopic Overview

The structure of **2-Iodo-5-nitroaniline** features a benzene ring substituted at positions 1, 2, and 5. Understanding the interplay of these substituents is key to deciphering its spectra.

- Amino Group (-NH<sub>2</sub> at C1): A strong electron-donating group (activating) that increases electron density at the ortho and para positions through resonance.[3][4]
- Iodo Group (-I at C2): An electron-withdrawing group via induction due to its electronegativity. It also exerts a "heavy atom effect" in <sup>13</sup>C NMR.
- Nitro Group (-NO<sub>2</sub> at C5): A powerful electron-withdrawing group (deactivating) that significantly decreases electron density at the ortho and para positions.[3][5]

This guide will dissect how these electronic effects govern the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the respective spectroscopic techniques.

## <sup>1</sup>H NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In aromatic compounds, the chemical shifts of ring protons are highly sensitive to the electronic effects of substituents.[6]

### Analysis of Aromatic Protons

The **2-Iodo-5-nitroaniline** molecule has three distinct aromatic protons on the benzene ring at positions 3, 4, and 6.

- H-6: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating amino group. The deshielding effect of the adjacent nitro group is dominant, causing this proton to appear at the most downfield position.[3][6] It is coupled to H-4 (meta-coupling).
- H-4: This proton is ortho to the electron-donating amino group and meta to both the nitro and iodo groups. The shielding from the ortho amino group shifts it upfield relative to other protons deshielded by the nitro group.[3] It is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling), and thus appears as a doublet of doublets.
- H-3: This proton is ortho to the iodo group, meta to the amino group, and para to the nitro group. It experiences deshielding effects from both the iodo and nitro groups. It is coupled

only to H-4 (ortho-coupling).

## Experimental Data & Assignment

Experimental data reported for **2-Iodo-5-nitroaniline** confirms this analysis.<sup>[7]</sup> The amine protons (-NH<sub>2</sub>) typically appear as a broad singlet, the exact position of which can vary with solvent and concentration.<sup>[8]</sup>

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
-NH <sub>2</sub>	4.84	s (singlet)	-
H-3	6.70	d (doublet)	9.2
H-4	8.04	dd (doublet of doublets)	J <sub>1</sub> = 8.8, J <sub>2</sub> = 2.4
H-6	8.55	d (doublet)	2.8

Source: Data from a study on decarboxylative iodination, conducted in CDCl<sub>3</sub> at 400 MHz.

<sup>[7]</sup>

The observed coupling constants are characteristic for aromatic systems: the large value (J  $\approx$  9 Hz) corresponds to ortho coupling between H-3 and H-4, while the smaller value (J  $\approx$  2.5 Hz) represents meta coupling between H-4 and H-6.<sup>[4]</sup>

## <sup>13</sup>C NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For substituted benzenes, aromatic carbons typically resonate in the 120-170 ppm range.<sup>[6][9]</sup> The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative substituents shifted downfield.<sup>[9]</sup>

## Analysis of Aromatic Carbons

**2-Iodo-5-nitroaniline** has six unique carbon atoms in its aromatic ring.

- C-2 (Iodo-substituted): The carbon atom directly bonded to iodine is expected to be significantly shifted upfield due to the "heavy atom effect," a phenomenon that increases shielding. This results in an unusually low chemical shift for an  $sp^2$  carbon.
- C-5 (Nitro-substituted): This carbon is attached to the strongly electron-withdrawing nitro group and will be deshielded, appearing downfield.
- C-1 (Amino-substituted): The carbon bearing the amino group is also significantly deshielded.
- C-3, C-4, C-6: These protonated carbons will have shifts influenced by the combined effects of the three substituents.

## Experimental Data & Assignment

Experimental  $^{13}\text{C}$  NMR data aligns with these predictions.[\[7\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm	Rationale
C-2 (C-I)	80.7	Heavy atom effect of Iodine causes significant upfield shift.
C-6	112.4	Influenced by ortho-NO <sub>2</sub> and para-NH <sub>2</sub> groups.
C-4	125.9	Influenced by ortho-NH <sub>2</sub> and meta-NO <sub>2</sub> groups.
C-3	135.63	Influenced by ortho-I and para-NO <sub>2</sub> groups.
C-5 (C-NO <sub>2</sub> )	139.3	Deshielded by the directly attached nitro group.
C-1 (C-NH <sub>2</sub> )	152.5	Deshielded by the directly attached amino group.

Source: Data from a study on decarboxylative iodination, conducted in CDCl<sub>3</sub> at 100 MHz.<sup>[7]</sup>

## Infrared (IR) Spectroscopy Interpretation

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Characteristic Vibrational Modes

The IR spectrum of **2-Iodo-5-nitroaniline** is dominated by absorptions from the amino and nitro functional groups, as well as vibrations from the aromatic ring.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics
Primary Amine	N-H Asymmetric & Symmetric Stretch	3500 - 3300	Two sharp, medium-intensity bands. <a href="#">[10]</a>
N-H Bend (Scissoring)	1650 - 1580	Medium to strong absorption. <a href="#">[10]</a>	
C-N Stretch (Aromatic)	1335 - 1250	Strong absorption. <a href="#">[10]</a>	
Nitro Group	N-O Asymmetric Stretch	1550 - 1475	Strong, characteristic absorption. <a href="#">[1]</a> <a href="#">[11]</a>
N-O Symmetric Stretch	1360 - 1290	Strong, characteristic absorption. <a href="#">[1]</a> <a href="#">[11]</a>	
Aromatic Ring	C-H Stretch	> 3000	Medium to weak, sharp bands.
C=C Stretch	1600 - 1450	Multiple medium to strong bands.	
C-H Out-of-Plane Bend	900 - 690	Pattern depends on ring substitution. <a href="#">[12]</a>	

The presence of strong, distinct bands for both the N-H and N-O stretches provides unambiguous evidence for the amino and nitro functionalities in the molecule.

## Mass Spectrometry (MS) Interpretation

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

## Molecular Ion and the Nitrogen Rule

The molecular formula  $C_6H_5IN_2O_2$  gives a molecular weight of 264.02 g/mol [\[1\]](#)[\[13\]](#) According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even

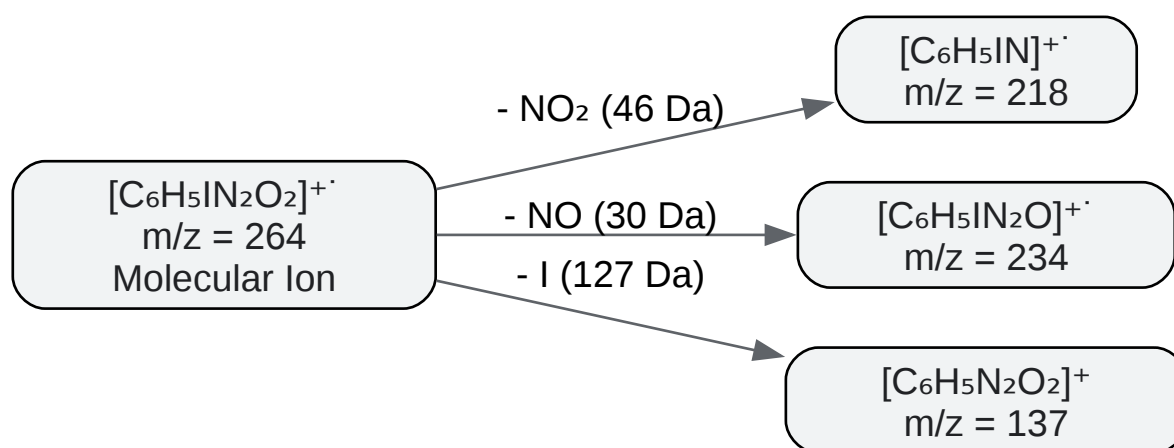
nominal molecular mass. **2-Iodo-5-nitroaniline** contains two nitrogen atoms, and its molecular ion peak ( $M^+$ ) is expected at an even value,  $m/z = 264$ .<sup>[8][14]</sup>

## Key Fragmentation Pathways

Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the loss of the nitro group and its components.<sup>[15][16]</sup>

- Loss of Nitrogen Dioxide: A primary fragmentation pathway is the cleavage of the C-NO<sub>2</sub> bond, resulting in the loss of a neutral NO<sub>2</sub> radical (46 Da).
  - $[M - NO_2]^+ \rightarrow m/z\ 218$
- Loss of Nitric Oxide: Another common fragmentation is the loss of a neutral NO radical (30 Da), often followed by subsequent losses.
  - $[M - NO]^+ \rightarrow m/z\ 234$
- Loss of Iodine: Cleavage of the C-I bond results in the loss of an iodine radical (127 Da), which is a very stable fragment.
  - $[M - I]^+ \rightarrow m/z\ 137$

These fragmentation pathways are crucial for confirming the presence and location of the substituents on the aromatic ring.



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Caption: Key fragmentation pathways for **2-Iodo-5-nitroaniline** in Mass Spectrometry.

## Standard Experimental Protocols

To ensure high-quality, reproducible data, standardized methodologies are essential.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Iodo-5-nitroaniline** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- **Data Acquisition:** Acquire a <sup>1</sup>H NMR spectrum using a standard pulse sequence. For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
- **Processing:** Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl<sub>3</sub> at δ 7.26 ppm for <sup>1</sup>H and δ 77.16 ppm for <sup>13</sup>C).[\[7\]](#)

### IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
- **Background Scan:** Record a background spectrum of the empty ATR crystal.
- **Sample Scan:** Record the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance/transmittance spectrum.

### Mass Spectrometry Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.



- **Injection:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the Gas Chromatograph (GC) inlet.
- **Separation:** The compound travels through the GC column, separating it from any impurities.
- **Ionization & Analysis:** As the compound elutes from the column, it enters the mass spectrometer ion source (typically Electron Ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

## Conclusion

The comprehensive spectroscopic analysis of **2-Iodo-5-nitroaniline** provides a clear and consistent picture of its molecular structure.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy precisely map the electronic environments of the proton and carbon atoms, with chemical shifts and coupling patterns that are highly indicative of the 1,2,5-substitution pattern. IR spectroscopy confirms the presence of the key amino and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation pathways that correspond to the loss of its substituents. Together, these techniques form a powerful and self-validating system for the unambiguous identification and characterization of this important chemical intermediate.

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